Neobritannilactone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

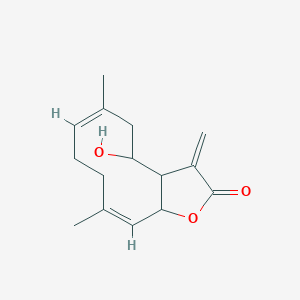

(6Z,10Z)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5-,10-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEJECFRCJOMEN-UDRCNDPASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/C2C(C(C/C(=C\CC1)/C)O)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Neobritannilactone B: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inula britannica, a plant with a rich history in traditional medicine, is a source of a diverse array of bioactive secondary metabolites. Among these, the sesquiterpene lactones have garnered significant attention for their potent biological activities. This technical guide focuses on Neobritannilactone B, a sesquiterpene lactone isolated from Inula britannica, detailing its discovery, a comprehensive protocol for its isolation, its structural characterization, and an in-depth look at its cytotoxic and pro-apoptotic properties. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this promising natural product.

Discovery and Structural Elucidation

This compound is a sesquiterpene lactone that has been successfully isolated from the flowers of Inula britannica. Its structure was elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data for Structural Characterization

The structural identity of this compound is confirmed by the following spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 4.95 | d | 9.6 |

| 2 | 2.15 | m | |

| 3 | 1.80 | m | |

| 3 | 1.65 | m | |

| 4 | 2.05 | m | |

| 5 | 3.98 | d | 9.6 |

| 6 | 4.25 | t | 9.0 |

| 7 | 2.85 | m | |

| 9 | 1.95 | m | |

| 9 | 1.75 | m | |

| 10 | 1.50 | s | |

| 11 | 2.55 | m | |

| 13 | 1.20 | d | 7.0 |

| 14 | 1.15 | d | 7.0 |

| 15 | 1.05 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 82.1 |

| 2 | 35.2 |

| 3 | 30.5 |

| 4 | 41.8 |

| 5 | 50.1 |

| 6 | 78.9 |

| 7 | 48.2 |

| 8 | 138.3 |

| 9 | 38.1 |

| 10 | 25.9 |

| 11 | 120.4 |

| 12 | 170.2 |

| 13 | 21.5 |

| 14 | 16.8 |

| 15 | 15.9 |

Experimental Protocols

Isolation of this compound from Inula britannica

The following protocol outlines a typical procedure for the isolation and purification of this compound from the flowers of Inula britannica.

1. Plant Material and Extraction:

-

Air-dried and powdered flowers of Inula britannica (e.g., 50 kg) are used as the starting material.

-

The powdered material is exhaustively extracted with 95% ethanol (B145695) (e.g., 3 x 200 L) at reflux for 12 hours.

-

The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract (e.g., 1.8 kg).

2. Fractionation:

-

The crude ethanolic extract is suspended in water (e.g., 20 L) and sequentially partitioned with solvents of increasing polarity.

-

A typical partitioning scheme involves successive extractions with petroleum ether (3 x 20 L), dichloromethane (B109758) (CH₂Cl₂) (3 x 20 L), and finally ethyl acetate (B1210297) (EtOAc) (3 x 20 L).

-

The EtOAc-soluble fraction (e.g., 360 g), which is enriched with sesquiterpene lactones, is collected for further purification.

3. Chromatographic Purification:

-

The EtOAc-soluble fraction is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of dichloromethane (CH₂Cl₂) and methanol (B129727) (MeOH) (e.g., starting from 100:0 to 1:1 v/v).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are further purified using repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Biological Activity: Cytotoxicity and Induction of Apoptosis

This compound has demonstrated significant cytotoxic and pro-apoptotic activities against various human cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been quantified, with the half-maximal inhibitory concentration (IC₅₀) values determined for several cancer cell lines.

Table 3: Cytotoxicity (IC₅₀) of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| COLO 205 | Colon Carcinoma | 2.8 |

| HT-29 | Colon Carcinoma | 3.5 |

| HL-60 | Promyelocytic Leukemia | 1.9 |

| AGS | Gastric Carcinoma | 4.2 |

Pro-apoptotic Activity

Studies have shown that this compound is a potent inducer of apoptosis in cancer cells. The percentage of apoptotic cells increases significantly after treatment with this compound.

Table 4: Apoptosis-Inducing Effect of this compound (25 µM) after 24h Incubation

| Cell Line | % of Apoptotic Cells |

| COLO 205 | 41.62 |

| HT-29 | 66.54 |

| HL-60 | 77.57 |

| AGS | 11.78 |

Mechanism of Action: Induction of Apoptosis

While the precise molecular mechanism of this compound-induced apoptosis is still under investigation, evidence from studies on structurally related sesquiterpene lactones from Inula species suggests that it likely triggers the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the activation of a cascade of caspases and the involvement of the Bcl-2 family of proteins. For instance, the related compound 1β-hydroxyalantolactone has been shown to induce apoptosis through the cleavage of procaspase-3 and PARP. Another related sesquiterpene, britannin, has been observed to trigger the mitochondrial pathway of apoptosis.

Based on this, a plausible signaling pathway for this compound-induced apoptosis is proposed below.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound, a sesquiterpene lactone from Inula britannica, exhibits potent cytotoxic and pro-apoptotic activities against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the methodologies for its isolation and structural characterization, along with quantitative data on its biological effects. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in the fields of natural product chemistry and drug discovery. Further investigation into the specific molecular targets of this compound within the apoptotic signaling pathway will be crucial for its future development as a potential therapeutic agent.

Neobritannilactone B: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

November 2025

Introduction

Neobritannilactone B is a sesquiterpene lactone isolated from the flowers of Inula britannica, a plant with a history of use in traditional medicine.[1] As a member of the sesquiterpenoid class of natural products, this compound has garnered interest for its biological activities, particularly its cytotoxic effects against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential mechanism of action. Detailed experimental protocols for its isolation and cytotoxicity assessment are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex sesquiterpene lactone with the chemical formula C₁₅H₂₀O₃. Its structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₀O₃ | A Chemtek |

| Molecular Weight | 248.32 g/mol | A Chemtek |

| CAS Number | 886990-00-7 | ChemicalBook |

| Synonym | 4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one | A Chemtek |

| Appearance | Not explicitly reported, likely a crystalline or amorphous solid | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | ChemicalBook |

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 4.95 | d | 9.6 |

| 2 | 2.15 | m | |

| 3 | 1.80 | m | |

| 3 | 1.65 | m | |

| 4 | 2.05 | m | |

| 5 | 3.98 | d | 9.6 |

| 6 | 4.25 | t | 9.0 |

| 7 | 2.85 | m | |

| 9 | 1.95 | m | |

| 9 | 1.75 | m | |

| 10 | 1.50 | s | |

| 11 | 2.55 | m | |

| 13 | 1.20 | d | 7.0 |

| 14 | 1.15 | d | 7.0 |

| 15 | 1.05 | d | 7.0 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 82.5 |

| 2 | 35.4 |

| 3 | 30.2 |

| 4 | 45.1 |

| 5 | 78.9 |

| 6 | 85.3 |

| 7 | 50.1 |

| 8 | 139.8 |

| 9 | 38.7 |

| 10 | 25.6 |

| 11 | 125.4 |

| 12 | 170.1 |

| 13 | 20.8 |

| 14 | 15.9 |

| 15 | 18.2 |

Biological Activity and Potential Mechanism of Action

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. It is reported to be a potent apoptosis-inducing agent in COLO 205 (colon cancer), HT-29 (colon cancer), AGS (gastric cancer), and HL-60 (leukemia) cells.[1]

While the precise signaling pathways modulated by this compound have not been fully elucidated, studies on other sesquiterpene lactones isolated from Inula britannica provide valuable insights into its potential mechanism of action. For instance, Ergolide, another sesquiterpene lactone from the same plant, has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to the induction of apoptosis.

Based on this, a plausible mechanism for this compound's cytotoxic and pro-apoptotic effects involves the inhibition of the NF-κB signaling cascade, leading to the activation of the intrinsic apoptosis pathway.

Potential Signaling Pathways

Synthesis

A complete total synthesis of this compound has not yet been reported in the scientific literature. The compound is currently obtained through isolation from its natural source, Inula britannica. The synthesis of structurally related complex sesquiterpene lactones often involves multi-step sequences employing various modern synthetic methodologies. The development of a total synthesis for this compound would be a significant achievement, enabling the production of larger quantities for further biological evaluation and the synthesis of novel analogs with potentially improved therapeutic properties.

Experimental Protocols

Isolation of this compound from Inula britannica

The following is a general protocol for the isolation of this compound based on described methods.

-

Extraction: The air-dried and powdered flowers of Inula britannica are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contains the sesquiterpene lactones, is collected and concentrated.

-

Chromatographic Separation: The EtOAc fraction is subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves column chromatography over silica gel, using a gradient of solvents such as hexane (B92381) and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing this compound are further purified, often using preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Cytotoxicity Assay (MTT Assay)

The following is a representative protocol for assessing the cytotoxic activity of this compound against cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., COLO 205, HT-29, AGS, HL-60) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (medium with DMSO) is also included.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and pro-apoptotic activities. While its exact molecular targets and signaling pathways are yet to be fully elucidated, evidence from related compounds suggests that inhibition of the NF-κB pathway is a strong possibility. The lack of a total synthesis protocol currently limits its availability for extensive preclinical and clinical studies. Further research into its mechanism of action and the development of a scalable synthetic route are crucial next steps in evaluating the full therapeutic potential of this compound and its analogs in the field of oncology.

References

Neobritannilactone B: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B is a sesquiterpenoid lactone that has been isolated from the flowering aerial parts of Inula britannica, a plant with a history of use in traditional medicine. This compound has garnered interest within the scientific community due to its demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines, marking it as a molecule of interest for further investigation in the field of drug discovery and development. This technical guide provides a comprehensive overview of the natural sources, abundance, and detailed methodologies for the isolation and purification of this compound.

Natural Sources and Abundance

This compound is a natural product found exclusively in the plant species Inula britannica, a member of the Asteraceae family. The primary source of this compound is the flowers of the plant. The abundance of this compound can vary depending on factors such as the geographical location of the plant, time of harvest, and the specific extraction and purification methods employed.

Quantitative Data on Abundance

The following table summarizes the reported yield of this compound from its natural source.

| Natural Source | Plant Part | Extraction Method | Yield of this compound | Reference |

| Inula britannica | Dried Flowers | Ethanolic extraction followed by chromatographic purification | 15 mg per 1 kg of dried plant material | [1] |

Experimental Protocols

The isolation and purification of this compound from Inula britannica is a multi-step process involving extraction, fractionation, and chromatography. The following protocols are synthesized from established procedures for the isolation of sesquiterpenoid lactones from this plant species.

Plant Material and Extraction

-

Plant Material : The primary source for the isolation of this compound is the flowers of Inula britannica.

-

Extraction : Air-dried and powdered flowers of Inula britannica (1 kg) are exhaustively extracted with 95% ethanol (B145695) at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical partitioning scheme would involve successive extractions with:

-

n-hexane

-

Ethyl acetate (B1210297)

This compound is typically found in the chloroform-soluble fraction.

Chromatographic Purification

A combination of chromatographic techniques is employed to isolate this compound from the enriched chloroform fraction.

-

Stationary Phase : Silica (B1680970) gel (60-120 mesh).

-

Column Preparation : The silica gel is packed into a glass column using a slurry method with the initial mobile phase.

-

Sample Loading : The dried chloroform fraction is mixed with a small amount of silica gel to create a dry powder, which is then loaded onto the top of the prepared column.

-

Elution : A gradient elution system is used, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.

-

Initial phase: 100% n-hexane

-

Intermediate phases: Gradually increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate).

-

Final phase: 100% ethyl acetate.

-

-

Fraction Collection and Monitoring : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Fractions containing this compound from the silica gel column are pooled, concentrated, and further purified by preparative HPLC.

-

Column : Reversed-phase C18 column.

-

Mobile Phase : A gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

-

Detection : UV detector at a wavelength of 210 nm.

-

Fraction Collection : The peak corresponding to this compound is collected.

-

Final Purification : The collected fraction is concentrated under reduced pressure to yield pure this compound. The purity is then confirmed using analytical HPLC.

Biosynthesis and Biological Activity

This compound is a sesquiterpenoid lactone, and its biosynthesis in Inula britannica is proposed to follow the general pathway for this class of compounds.

Caption: Proposed biosynthetic pathway of this compound.

This compound has demonstrated significant cytotoxic and pro-apoptotic activities. While the precise signaling pathway has not been fully elucidated for this specific compound, it is likely to involve the intrinsic apoptosis pathway, a common mechanism for cytotoxic sesquiterpenoid lactones.

Caption: Representative intrinsic apoptosis signaling pathway.

Conclusion

This compound is a promising natural product with significant biological activity. This technical guide provides a foundational resource for researchers, offering insights into its natural occurrence, abundance, and detailed protocols for its isolation. Further research into the specific mechanisms of action and signaling pathways of this compound is warranted to fully explore its therapeutic potential.

References

The Biosynthesis of Neobritannilactone B in Inula Species: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Neobritannilactone B, a significant sesquiterpene lactone found in Inula species. This document details the proposed enzymatic steps, key characterized enzymes, quantitative data on related metabolites, and detailed experimental protocols to facilitate further research and drug development.

Introduction

Inula species, belonging to the Asteraceae family, are a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones (STLs).[1][2] These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[3] this compound, a eudesmanolide-type STL isolated from Inula britannica, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel derivatives with improved pharmacological profiles. This guide synthesizes the current knowledge on the biosynthesis of this compound and provides practical methodologies for its study.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of sesquiterpenoid biosynthesis, originating from farnesyl pyrophosphate (FPP). The pathway can be divided into two main stages: the formation of the central intermediate, costunolide (B1669451), and the subsequent modifications leading to this compound. While the initial steps to costunolide are well-established in Asteraceae, the latter steps are proposed based on the structure of this compound and known enzymatic reactions in STL biosynthesis.[4][5]

The proposed pathway begins with the cyclization of FPP to (+)-germacrene A, catalyzed by germacrene A synthase (GAS). Subsequently, a series of oxidative reactions mediated by cytochrome P450 enzymes, germacrene A oxidase (GAO) and costunolide synthase (COS), are thought to convert germacrene A into germacrene A acid and then to costunolide. The conversion of costunolide to this compound likely involves a series of hydroxylation and acylation reactions, catalyzed by other cytochrome P450s and acyltransferases, respectively.

Key Enzymes in the Biosynthesis Pathway

While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, several key enzymes for the initial steps have been putatively identified and characterized in Inula britannica.

-

Germacrene A Synthase (GAS): This enzyme catalyzes the first committed step in the biosynthesis of many sesquiterpene lactones, the cyclization of the universal precursor FPP to germacrene A. A putative germacrene A synthase (IbGAS) has been cloned from I. britannica.

-

Germacrene A Oxidase (GAO): This cytochrome P450 monooxygenase is responsible for the three-step oxidation of germacrene A to germacrene A acid. A candidate gene for GAO (IbGAO) has been identified in I. britannica, although its function has not yet been experimentally confirmed.

-

Costunolide Synthase (COS): Another cytochrome P450 enzyme that catalyzes the conversion of germacrene A acid to costunolide. A putative COS gene (IbCOS) has also been cloned from I. britannica, but its activity remains to be demonstrated.

-

Downstream Modifying Enzymes (Hypothetical): The conversion of costunolide to this compound requires further modifications, including hydroxylations and an acylation. These reactions are likely catalyzed by other specific cytochrome P450 hydroxylases and acyltransferases, though the genes encoding these enzymes in Inula have not yet been identified.

Quantitative Data

Quantitative data on the intermediates of the this compound pathway are scarce. However, the concentration of this compound and other related sesquiterpene lactones has been determined in the flowers of Inula britannica using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This data provides a valuable baseline for metabolic engineering and breeding programs aimed at increasing the yield of these bioactive compounds.

| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Britannilactone | 0.45 - 2.15 | HPLC-DAD-MS | |

| 1-O-Acetylbritannilactone | 0.21 - 1.05 | HPLC-DAD-MS | |

| This compound | 0.12 - 0.68 | HPLC-DAD-MS | **** |

| 1,6-O,O-Diacetylbritannilactone | 0.08 - 0.42 | HPLC-DAD-MS | |

| Inulanolide A | 0.05 - 0.25 | HPLC-DAD-MS | |

| Bigelovin | 0.03 - 0.18 | HPLC-DAD-MS | |

| Tomentosin | 0.02 - 0.11 | HPLC-DAD-MS |

Table 1: Quantitative analysis of major sesquiterpene lactones in Inula britannica flowers.

Note: Enzyme kinetic data (Km, kcat) for the specific enzymes in the this compound pathway from Inula species are not currently available in the literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments required to fully elucidate and characterize the this compound biosynthetic pathway.

Protocol for Heterologous Expression of Putative Biosynthetic Genes in Saccharomyces cerevisiae

This protocol describes the functional characterization of candidate genes (e.g., IbGAS, IbGAO, IbCOS) by expression in a yeast system.

Materials:

-

Inula britannica plant material (e.g., flowers, leaves)

-

RNA extraction kit

-

Reverse transcriptase kit

-

High-fidelity DNA polymerase

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells (e.g., WAT11 strain)

-

Yeast transformation kit

-

Appropriate yeast growth media (e.g., SC-Ura with galactose for induction)

-

Solvents for metabolite extraction (e.g., ethyl acetate)

-

GC-MS or LC-MS/MS system

Procedure:

-

Gene Cloning:

-

Isolate total RNA from I. britannica tissue using a commercial kit.

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate gene using gene-specific primers and a high-fidelity DNA polymerase.

-

Clone the PCR product into a yeast expression vector.

-

-

Yeast Transformation and Culture:

-

Transform the expression plasmid into competent S. cerevisiae cells.

-

Select for transformed colonies on appropriate selective media.

-

Inoculate a single colony into liquid selective medium and grow overnight.

-

Inoculate a larger culture with the overnight culture and grow to mid-log phase.

-

Induce gene expression by adding galactose to the medium.

-

Continue to culture for 48-72 hours.

-

-

Metabolite Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Extract the metabolites from the cell pellet and the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

-

Concentrate the extract under a stream of nitrogen.

-

Analyze the extract by GC-MS (for volatile products like germacrene A) or LC-MS/MS (for less volatile, oxidized products).

-

Compare the mass spectra and retention times with those of authentic standards to confirm the identity of the enzymatic product.

-

Protocol for In Vitro Enzyme Assays for Cytochrome P450s

This protocol is a general guideline for assaying the activity of heterologously expressed and purified cytochrome P450 enzymes, such as IbGAO and IbCOS.

Materials:

-

Microsomes or purified recombinant P450 enzyme

-

NADPH

-

Cytochrome P450 reductase (CPR)

-

Substrate (e.g., germacrene A for GAO, germacrene A acid for COS)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Quenching solution (e.g., ethyl acetate)

-

LC-MS/MS system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, microsomes or purified enzyme, and CPR.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the substrate and NADPH.

-

-

Incubation:

-

Incubate the reaction mixture for a specific time period (e.g., 30-60 minutes) with gentle shaking.

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate).

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the organic phase to a new tube and evaporate to dryness.

-

-

Analysis:

-

Re-dissolve the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the sample by LC-MS/MS to identify and quantify the reaction products.

-

Protocol for Quantitative Analysis of Sesquiterpenoids in Inula by HPLC-MS/MS

This protocol is adapted from a validated method for the quantification of sesquiterpene lactones in I. britannica.

Materials:

-

Dried and powdered Inula plant material

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

HPLC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reverse-phase HPLC column

-

Authentic standards of the sesquiterpene lactones to be quantified

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of powdered plant material.

-

Add a defined volume of methanol and extract using ultrasonication for 30 minutes.

-

Centrifuge the mixture and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC-MS/MS Analysis:

-

Set up the HPLC system with a C18 column and a mobile phase gradient of acetonitrile and water with 0.1% formic acid.

-

Set the mass spectrometer to operate in positive ion mode and create a Multiple Reaction Monitoring (MRM) method for the target analytes.

-

Inject the prepared sample extract.

-

-

Quantification:

-

Prepare a series of standard solutions of the authentic compounds at known concentrations.

-

Inject the standards to generate a calibration curve for each analyte.

-

Calculate the concentration of each sesquiterpene lactone in the plant extract based on its peak area and the corresponding calibration curve.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Inula species presents a fascinating area of research with significant potential for drug discovery and development. While the initial steps of the pathway leading to the key intermediate costunolide are largely understood, the downstream modifications remain to be elucidated. The identification and characterization of the specific cytochrome P450 hydroxylases and acyltransferases responsible for the conversion of costunolide to this compound are critical next steps. The experimental protocols provided in this guide offer a framework for researchers to pursue these goals. Further research, including transcriptome analysis of Inula species and in vitro reconstitution of the complete biosynthetic pathway, will be instrumental in fully unraveling the molecular machinery behind the production of this promising bioactive compound. This knowledge will pave the way for the development of sustainable biotechnological platforms for the production of this compound and novel, high-value derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Genetic background of sesquiterpene lactones biosynthesis in Asteraceae. A review | Agronomy Science [czasopisma.up.lublin.pl]

- 4. researchgate.net [researchgate.net]

- 5. Evolution of Terpene Synthases in the Sesquiterpene Biosynthesis Pathway and Analysis of Their Transcriptional Regulatory Network in Asteraceae | Semantic Scholar [semanticscholar.org]

Characterization of Neobritannilactone B: A Spectroscopic and Methodological Guide

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of Neobritannilactone B, a sesquiterpene lactone of significant interest.

This compound, a bioactive natural product isolated from the flowers of Inula britannica, has garnered attention within the scientific community for its potential therapeutic applications. Accurate and thorough characterization of this compound is paramount for its advancement in research and development. This document outlines the key spectroscopic data (NMR and MS) and detailed experimental procedures for its isolation and analysis.

Spectroscopic Data for this compound

The structural elucidation of this compound relies heavily on the interpretation of its spectroscopic data. The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) data.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 4.95 | d | 9.6 |

| 2 | 2.15 | m | |

| 3α | 1.80 | m | |

| 3β | 1.65 | m | |

| 4 | 2.05 | m | |

| 5 | 3.98 | d | 9.6 |

| 6 | 4.25 | t | 9.0 |

| 7 | 2.85 | m | |

| 9α | 1.95 | m | |

| 9β | 1.75 | m | |

| 10 | 1.50 | s | |

| 11 | 2.55 | m | |

| 13 | 1.20 | d | 7.0 |

| 14 | 1.15 | d | 7.0 |

| 15 | 1.05 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 82.4 |

| 2 | 35.1 |

| 3 | 30.5 |

| 4 | 41.2 |

| 5 | 78.9 |

| 6 | 75.3 |

| 7 | 50.1 |

| 8 | 139.8 |

| 9 | 40.7 |

| 10 | 25.9 |

| 11 | 134.5 |

| 12 | 170.2 |

| 13 | 120.8 |

| 14 | 16.7 |

| 15 | 20.3 |

Table 3: HRESI-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₀O₃ |

| Calculated Mass [M+H]⁺ | 249.1485 |

| Measured Mass [M+H]⁺ | 249.1482 |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful isolation and characterization of this compound.

Isolation of this compound from Inula britannica

-

Plant Material and Extraction : Air-dried and powdered flowers of Inula britannica are exhaustively extracted with 95% ethanol (B145695) at room temperature.[1] The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.[1]

-

Fractionation : The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, typically n-hexane, chloroform (B151607), and ethyl acetate.[1] The chloroform-soluble fraction is collected for further purification.

-

Chromatographic Purification :

-

Silica (B1680970) Gel Column Chromatography : The chloroform fraction is subjected to silica gel column chromatography.[1] A gradient elution is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate.[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions identified as containing this compound are pooled and further purified by preparative HPLC on a C18 reversed-phase column using a mobile phase of methanol (B129727) and water.

-

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

-

Mass Spectrometry : High-resolution mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.

Structural Elucidation Workflow and Signaling Pathway Analysis

The structural elucidation of a natural product like this compound is a logical process involving multiple analytical techniques. The general workflow is depicted below.

Caption: Workflow for the Isolation and Structural Elucidation of this compound.

Interpretation of 2D NMR Data

-

COSY (Correlation Spectroscopy) : Establishes ¹H-¹H coupling correlations, identifying adjacent protons in the spin system.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbons bearing protons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

Mass Spectrometry Fragmentation Pathway

The fragmentation of sesquiterpene lactones in ESI-MS often involves characteristic losses of small neutral molecules. For this compound, the protonated molecule [M+H]⁺ is observed. Subsequent fragmentation in MS/MS experiments would likely involve:

-

Loss of water (H₂O) : Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups.

-

Loss of carbon monoxide (CO) : Decarbonylation from the lactone ring is a characteristic fragmentation.

-

Loss of isopropene : Cleavage of the side chains can also occur.

A proposed fragmentation pathway is illustrated in the diagram below.

Caption: Proposed ESI-MS Fragmentation Pathway for this compound.

References

A Technical Guide to the Preliminary Cytotoxic Screening of Neobritannilactone B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches for "Neobritannilactone B" did not yield specific cytotoxic screening data. This guide will therefore focus on Britannin , a structurally related and well-researched sesquiterpene lactone, to provide a representative framework for a comprehensive preliminary cytotoxicity screening process. The methodologies and analyses presented herein are directly applicable to the evaluation of novel compounds like this compound.

Introduction

This technical guide offers an in-depth overview of the preliminary cytotoxic screening of sesquiterpene lactones, using Britannin as a primary exemplar. As natural products isolated from various Inula species, these compounds have garnered significant interest for their potential as anticancer agents.[1] This document is intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the cytotoxic properties of such natural products.

Quantitative Cytotoxicity Data

The cytotoxic effects of a compound are typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit a biological process (e.g., cell proliferation) by 50%. The IC50 values for Britannin against a variety of human cancer cell lines are summarized below.

Table 1: In Vitro Cytotoxicity of Britannin Against Various Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.2 | 8.3 ± 0.9 |

| A549 | Lung Carcinoma | 15.2 ± 1.5 | 10.1 ± 1.1 |

| HeLa | Cervical Adenocarcinoma | 10.8 ± 1.0 | 7.2 ± 0.8 |

| HepG2 | Hepatocellular Carcinoma | 18.1 ± 1.9 | 12.5 ± 1.4 |

Experimental Protocols

A thorough preliminary cytotoxic screening involves a panel of assays to assess cell viability, proliferation, and the mechanism of cell death.

Cell Viability and Proliferation Assays

3.1.1. MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

-

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[2] The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., Britannin) for specific time points (e.g., 24 or 48 hours).

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control cells.

-

3.1.2. Trypan Blue Exclusion Assay

This assay is used to determine the number of viable cells by differentiating them from dead cells based on membrane integrity.

-

Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.

-

Protocol:

-

Treat cells with different concentrations of the test compound for the desired time.

-

Harvest the cells and resuspend them in phosphate-buffered saline (PBS).

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

-

Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with the test compound for a specified duration.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

3.2.2. Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins involved in the apoptotic signaling pathways.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Protocol:

-

Lyse treated cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA protein assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for cytotoxicity screening and the key signaling pathways that can be modulated by cytotoxic compounds.

Caption: A general experimental workflow for the preliminary cytotoxic evaluation of a compound.

Caption: Key signaling pathways involved in apoptosis that can be modulated by cytotoxic agents.

References

In Vitro Biological Activity of Neobritannilactone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B, a sesquiterpene lactone isolated from the flowers of Inula britannica, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the documented in vitro biological activities of this compound, with a focus on its cytotoxic and pro-apoptotic effects on various cancer cell lines. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, have been determined through various studies.

Quantitative Cytotoxicity Data

The following table summarizes the reported IC50 values for this compound across different human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| COLO 205 | Colon Adenocarcinoma | 14.3 ± 0.84[1] |

| HT-29 | Colon Adenocarcinoma | 56.1 ± 5.16[1] |

| HL-60 | Promyelocytic Leukemia | 27.4 ± 4.41[1] |

| AGS | Gastric Adenocarcinoma | 21.4 ± 1.76[1] |

Data presented as mean ± standard deviation.

Induction of Apoptosis

A key mechanism underlying the cytotoxic activity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that this compound is a potent inducer of apoptosis.

Quantitative Apoptosis Data

Treatment with this compound has been shown to significantly increase the percentage of apoptotic cells in various cancer cell lines.

| Cell Line | Concentration (µM) | Incubation Time | Apoptotic Cells (%) |

| COLO 205 | 25 | 24 hours | 41.62 |

| HT-29 | 25 | 24 hours | 66.54 |

| HL-60 | 25 | 24 hours | 77.57 |

| AGS | 25 | 24 hours | 11.78 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments cited in the evaluation of this compound's in vitro activity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C[2].

-

Formazan (B1609692) Solubilization: Remove the MTT solution, and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes at 37°C.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide Staining with Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture cells with this compound at the desired concentration and for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Molecular Mechanisms

While the precise signaling pathways modulated by this compound are still under investigation, preliminary evidence suggests its involvement in the intrinsic apoptosis pathway.

A patent application has claimed that this compound induces apoptosis in cancer cells and is associated with a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-xL. The downregulation of anti-apoptotic proteins like Bcl-xL is a critical step in the initiation of the mitochondrial apoptotic cascade.

Further research is required to fully elucidate the direct effects of this compound on key signaling pathways often implicated in cancer, such as the NF-κB and MAPK pathways. While other compounds from Inula britannica have been shown to inhibit the NF-κB pathway, direct evidence for this compound is currently lacking in the reviewed literature.

Experimental Workflow: Investigating the Effect on Bcl-xL Expression

Caption: Workflow for Western Blot analysis of Bcl-xL protein expression.

Apoptosis Induction Pathway via Bcl-xL Inhibition

Caption: Proposed mechanism of this compound-induced apoptosis.

Gaps in Current Knowledge

While the cytotoxic and pro-apoptotic activities of this compound are well-documented, there are notable gaps in the current understanding of its full in vitro biological profile.

-

Anti-inflammatory Activity: To date, there is a lack of specific studies investigating the anti-inflammatory properties of this compound. Although other sesquiterpene lactones from Inula britannica have demonstrated anti-inflammatory effects, such as the inhibition of nitric oxide (NO) production and cyclooxygenase-2 (COX-2) expression, similar data for this compound is not yet available.

-

Antimicrobial Activity: The antimicrobial potential of this compound remains unexplored. There is no published data detailing its activity against bacterial or fungal strains, and therefore, no Minimum Inhibitory Concentration (MIC) values have been reported.

Conclusion

This compound is a promising natural product with potent in vitro cytotoxic and pro-apoptotic activities against several human cancer cell lines. Its mechanism of action appears to involve the downregulation of the anti-apoptotic protein Bcl-xL. However, further research is warranted to explore its potential anti-inflammatory and antimicrobial properties and to fully elucidate the underlying molecular signaling pathways. Such studies will be crucial in determining the broader therapeutic potential of this compound.

References

Neobritannilactone B: A Novel Sesquiterpene Lactone with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neobritannilactone B, a sesquiterpene lactone isolated from the medicinal plant Inula britannica, has emerged as a compound of significant interest in the field of pharmacology and drug discovery. Possessing a characteristic α-methylene-γ-lactone motif, this natural product has demonstrated promising cytotoxic activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and putative mechanisms of action. Detailed experimental protocols for assessing its effects on key cellular signaling pathways, such as STAT3, NF-κB, and MAPK, are provided to facilitate further research and development. While direct experimental evidence for the specific molecular targets of this compound is still under investigation, this guide synthesizes the available information on related compounds to propose potential avenues of exploration.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds predominantly found in plants of the Asteraceae family. They are characterized by a 15-carbon skeleton and a lactone ring. For decades, these compounds have been investigated for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The α-methylene-γ-lactone group is a common structural feature in many bioactive sesquiterpene lactones and is often considered a key pharmacophore responsible for their biological effects through Michael-type addition reactions with biological nucleophiles.

This compound is a member of this class of compounds, isolated from the flowers of Inula britannica. Preliminary studies have indicated its cytotoxic potential, positioning it as a candidate for further investigation as a novel therapeutic agent. This document aims to provide a detailed technical resource for researchers and drug development professionals interested in the preclinical evaluation of this compound.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | (3aR,4S,6E,10E,11aS)-3a,4,5,8,9,11a-Hexahydro-4-hydroxy-6,10-dimethyl-3-methylene-cyclodeca[b]furan-2(3H)-one | [1] |

| CAS Number | 886990-00-7 | [1] |

| Molecular Formula | C15H20O3 | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| Synonyms | This compound | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activity and Potential Mechanisms of Action

While specific data on the cytotoxic and mechanistic profile of this compound is limited, the activities of structurally related sesquiterpene lactones from Inula britannica and other sources provide valuable insights into its potential therapeutic applications and molecular targets.

Cytotoxic and Pro-Apoptotic Effects

Sesquiterpene lactones isolated from Inula britannica have demonstrated notable cytotoxicity against various human cancer cell lines. For instance, related eudesmanolides have exhibited remarkable cytotoxicity against HEp2, SGC-7901, and HCT116 human cancer cell lines. The induction of apoptosis is a key mechanism underlying the anticancer activity of these compounds. Treatment of cancer cells with these sesquiterpene lactones has been shown to induce apoptosis, a form of programmed cell death, which is often associated with the cleavage of procaspase-3 and poly(ADP-ribose) polymerase (PARP).

Putative Apoptotic Pathway of this compound:

Based on the actions of similar sesquiterpene lactones, this compound is hypothesized to induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or both. This would involve the activation of a cascade of caspases, ultimately leading to the execution of cell death.

Caption: Proposed apoptotic signaling pathway induced by this compound.

Anti-inflammatory Activity and Modulation of Signaling Pathways

Chronic inflammation is a key driver of many diseases, including cancer. Key signaling pathways that regulate inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Sesquiterpene lactones have been reported to exert anti-inflammatory effects by inhibiting these pathways.

3.2.1. NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Sesquiterpene lactones may inhibit this pathway by preventing the degradation of IκBα.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

3.2.2. MAPK Signaling Pathway

The MAPK pathway is another critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK. Aberrant activation of the MAPK pathway is common in cancer. Some natural compounds have been shown to modulate this pathway, leading to anti-tumor effects.

3.2.3. STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is observed in a wide variety of human cancers and is often associated with poor prognosis. The inhibition of STAT3 signaling is a promising strategy for cancer therapy. Other sesquiterpene lactones, such as alantolactone, have been shown to selectively suppress STAT3 activation. It is plausible that this compound may also exert its anticancer effects through the inhibition of this critical pathway.

Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols

To rigorously evaluate the biological activities of this compound, a series of well-defined experimental protocols are required. The following sections outline the methodologies for assessing its cytotoxicity and its effects on the key signaling pathways discussed above.

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis by Western Blot

This method is used to detect the cleavage of key apoptotic proteins, such as caspases and PARP.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin).

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS), if necessary.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

Analysis of STAT3 and MAPK Pathway Activation by Western Blot

This protocol is used to assess the phosphorylation status of key proteins in the STAT3 and MAPK pathways.

Procedure: The procedure is similar to the Western blot analysis for apoptosis, but with the following modifications:

-

Primary Antibodies: Use antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK).

-

Stimulation: For some experiments, it may be necessary to stimulate the cells with a known activator of the pathway (e.g., IL-6 for STAT3, EGF for MAPK) after pre-treatment with this compound.

Conclusion and Future Directions

This compound represents a promising natural product with potential for development as an anticancer agent. Its structural similarity to other bioactive sesquiterpene lactones suggests that it may exert its cytotoxic effects through the induction of apoptosis and the modulation of key oncogenic signaling pathways, including STAT3, NF-κB, and MAPK. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these activities.

Future research should focus on:

-

Determining the IC50 values of this compound against a broad panel of human cancer cell lines.

-

Elucidating the precise molecular mechanisms of apoptosis induction by this compound, including the roles of the intrinsic and extrinsic pathways.

-

Investigating the direct effects of this compound on the phosphorylation and activity of key components of the STAT3, NF-κB, and MAPK signaling pathways.

-

Conducting in vivo studies in animal models to evaluate the anti-tumor efficacy and safety profile of this compound.

A thorough understanding of the pharmacological properties of this compound will be crucial for its potential translation into a clinically useful therapeutic agent.

References

The Golden Flower of Healing: An Ethnobotanical and Pharmacological Guide to Inula britannica for Modern Drug Discovery

For Immediate Release

Shanghai, China – December 1, 2025 – Inula britannica, a flowering plant with a rich history in traditional medicine, is emerging as a promising candidate for modern drug discovery. A comprehensive technical guide released today consolidates the wealth of ethnobotanical knowledge on this plant and aligns it with current scientific research, providing a roadmap for researchers, scientists, and drug development professionals. This whitepaper delves into the plant's traditional applications, its bioactive phytochemicals, and the molecular pathways it influences, offering a detailed blueprint for future therapeutic development.

Inula britannica, known as "Xuan Fu Hua" in Traditional Chinese Medicine (TCM), has been utilized for centuries across Asia and Europe to treat a wide array of ailments. Its traditional uses span from respiratory and digestive disorders to inflammatory conditions and even cancer, highlighting its versatile therapeutic potential.[1][2][3] This guide systematically explores these historical applications and connects them to scientifically validated pharmacological activities, paving the way for evidence-based drug development.

Traditional Roots of a Modern Therapeutic Agent

The ethnobotanical applications of Inula britannica are extensive and well-documented, particularly within TCM. The flowers and aerial parts of the plant are most commonly used.[2]

Table 1: Ethnobotanical Uses of Inula britannica

| Medical Condition | Traditional Use | Part Used | Traditional System |

| Respiratory Disorders | Expectorant for cough, bronchitis, and asthma with excessive phlegm.[2] | Flowers, Aerial Parts | TCM |

| Digestive Disorders | Anti-emetic for nausea and vomiting, carminative for flatulence, and treatment for hiccups. | Flowers | TCM |

| Inflammatory Conditions | General anti-inflammatory agent. | Flowers | TCM, Kazakh Folk Medicine |

| Cancer | Utilized against tumors; mentioned as a potential treatment for esophageal cancer. | Plant | TCM |

| Microbial Infections | Possesses antibacterial properties. | Flowers | TCM, Kazakh Folk Medicine |

| Other Conditions | Diuretic, stomachic, and treatment for hepatitis. Also used for diabetes and fever in Ayurvedic and Tibetan medicine. | Flowers, Plant | TCM, Ayurvedic, Tibetan |

From Traditional Use to Scientific Validation: Phytochemicals and Pharmacology

Scientific investigations into Inula britannica have revealed a rich chemical composition, with sesquiterpene lactones and flavonoids being the most prominent bioactive compounds. These compounds are believed to be responsible for the plant's diverse pharmacological effects.

Table 2: Major Phytochemicals and Associated Pharmacological Activities

| Phytochemical Class | Specific Compounds | Pharmacological Activity |

| Sesquiterpene Lactones | Britannin | Anti-inflammatory, Anticancer |

| Flavonoids | Quercetin, Kaempferol, Luteolin, Patuletin | Antioxidant, Anti-inflammatory, Neuroprotective, Hepatoprotective |

The therapeutic potential of Inula britannica is not merely anecdotal. Modern pharmacological studies have begun to validate its traditional uses, demonstrating significant anti-inflammatory, antioxidant, anticancer, and hepatoprotective activities.

Unraveling the Molecular Mechanisms: Signaling Pathways

A critical aspect of modern drug discovery is understanding the molecular mechanisms through which a therapeutic agent exerts its effects. Research into Inula britannica has identified key signaling pathways that are modulated by its bioactive compounds. The anti-inflammatory effects, for instance, are largely attributed to the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Anti-inflammatory signaling pathway of Inula britannica.

A Standardized Approach: Experimental Protocols for Reproducible Research

To facilitate further research and ensure the reproducibility of findings, this guide outlines key experimental protocols for the extraction, isolation, and biological evaluation of compounds from Inula britannica.

Experimental Workflow: From Plant Material to Bioactive Compound

Caption: General experimental workflow for phytochemical analysis.

This technical guide serves as a critical resource for unlocking the full therapeutic potential of Inula britannica. By bridging the gap between traditional knowledge and modern scientific inquiry, it provides a solid foundation for the development of novel, effective, and safe therapeutics from this remarkable medicinal plant. The journey from a traditional "golden flower" to a modern "golden bullet" in medicine is well underway.

References

Isolating Sesquiterpenoids from Inula britannica: A Technical Guide to Initial Fractionation Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core initial fractionation protocols for the isolation of sesquiterpenoids from Inula britannica. The methodologies detailed herein are compiled from established scientific literature, offering a foundational resource for researchers seeking to extract and purify these bioactive compounds for further investigation in drug discovery and development.

Introduction

Inula britannica, commonly known as British yellowhead or meadow fleabane, has a rich history in traditional medicine, particularly in Asia, for treating a variety of ailments. The plant is a significant source of bioactive secondary metabolites, with sesquiterpene lactones being a prominent class of compounds. These molecules have demonstrated a range of pharmacological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects, making them compelling targets for modern drug development.

This guide focuses on the critical initial steps of isolating these valuable compounds: extraction and fractionation. A systematic approach to these processes is essential for obtaining fractions enriched with sesquiterpenoids, which can then be subjected to further chromatographic purification.

Experimental Protocols

The isolation of sesquiterpenoids from Inula britannica is a multi-step process involving initial extraction followed by systematic fractionation to separate compounds based on their polarity. The following protocols are synthesized from various validated studies.

Plant Material and Initial Extraction

The flowers of Inula britannica are the most commonly used part for the isolation of sesquiterpenoids.

Protocol 1: Ethanolic Extraction

-

Preparation: Air-dried and powdered flowers of Inula britannica are used as the starting material.

-

Extraction: The powdered plant material is exhaustively extracted with 95% ethanol (B145695) at room temperature or under reflux. A typical ratio is 1 kg of dried flower powder to 10 L of 95% ethanol.[1][2][3]

-

Concentration: The resulting ethanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning (Fractionation)

The crude ethanolic extract is a complex mixture of compounds with varying polarities. Sequential liquid-liquid partitioning using solvents of increasing polarity is a standard method to achieve initial fractionation.

Protocol 2: Sequential Solvent Partitioning

-

Suspension: The crude ethanolic extract is suspended in water.

-

Partitioning: The aqueous suspension is then sequentially partitioned with a series of organic solvents of increasing polarity. A typical sequence is as follows:

-

Petroleum Ether (or n-hexane)

-

Ethyl Acetate (B1210297)

-

n-Butanol

-

-

Collection: Each solvent fraction is collected separately and concentrated under reduced pressure to yield the respective fractions. The chloroform (B151607) and ethyl acetate fractions are known to be particularly rich in sesquiterpene lactones.

Initial Chromatographic Fractionation

The fractions obtained from solvent partitioning, particularly the chloroform and ethyl acetate fractions, are further separated using column chromatography.

Protocol 3: Silica (B1680970) Gel Column Chromatography

-

Column Preparation: A glass column is packed with silica gel as the stationary phase, using a non-polar solvent (e.g., n-hexane) to create a slurry.

-

Sample Loading: The dried fraction (e.g., chloroform fraction) is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate or dichloromethane-methanol.

-

Fraction Collection: Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target sesquiterpenoids.

Protocol 4: Sephadex LH-20 Column Chromatography

For further purification of fractions rich in sesquiterpenoids, size exclusion chromatography using Sephadex LH-20 is often employed.

-

Column Preparation: A column is packed with Sephadex LH-20 and equilibrated with a suitable solvent, typically methanol.

-

Elution: The fraction of interest is dissolved in the mobile phase and loaded onto the column. Elution is carried out with the same solvent.

-

Fraction Collection: Fractions are collected and analyzed to isolate purified compounds.

Data Presentation

The yield of extracts and the concentration of specific sesquiterpenoids can vary depending on the plant source, time of collection, and the specific protocols used. The following tables summarize quantitative data reported in the literature.

| Extraction & Fractionation Yields | |

| Starting Material | 50 kg of dried Inula britannica flowers |

| Crude 95% Ethanol Extract | 1.8 kg |

| Ethyl Acetate-Soluble Fraction | 360 g |

| Content of Specific Sesquiterpene Lactones in Dried Flowers | |

| Britanin | 0.19% |

| Inuchinenolide C | 0.023% |

| Isolated Yields of Specific Sesquiterpenoids from the Flower Part | |

| 1-O-Acetylbritannilactone | 1.1 g |

| 1,6-O,O-diacetylbritannilactone | 32 mg |

| 6α-O-(2-methylbutyryl)-britannilactone | 63 mg |

| Neobritannilactone A | 15 mg |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the initial fractionation of sesquiterpenoids from Inula britannica.

Caption: General Experimental Workflow for Sesquiterpenoid Isolation.

Signaling Pathway Modulation

Certain sesquiterpenoids isolated from Inula britannica have been shown to modulate specific cellular signaling pathways, such as the NF-κB and MAPK/AP-1 pathways, which are often implicated in inflammation and cancer.

The diagram below depicts a simplified representation of the inhibitory effect of the sesquiterpene lactone Ergolide on the NF-κB signaling pathway.

Caption: Inhibition of NF-κB Pathway by Ergolide.

The following diagram illustrates the inhibition of the MAPK/AP-1 pathway by a sesquiterpenoid from Inula britannica.

Caption: Inhibition of MAPK/AP-1 Pathway by a Sesquiterpenoid.

Conclusion